Cas no 18383-49-8 ((1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one)

(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one is a bicyclic terpenoid derivative with a unique oxabicyclo[4.1.0]heptane framework. Its stereospecific structure, featuring defined (1S,4R,6S) configurations, contributes to its stability and reactivity in synthetic applications. The presence of an isopropenyl group enhances its utility as a versatile intermediate in organic synthesis, particularly for constructing complex cyclic systems. The oxabicyclo core and ketone functionality make it valuable for ring-opening reactions and further functionalization. This compound is of interest in fine chemical synthesis, fragrance development, and pharmaceutical research due to its rigid bicyclic scaffold and potential for selective modifications. Its well-defined stereochemistry ensures reproducibility in downstream applications.
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one structure
18383-49-8 structure
商品名:(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
CAS番号:18383-49-8
MF:C10H14O2
メガワット:166.21696
CID:145700
PubChem ID:11030188

(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one 化学的及び物理的性質

名前と識別子

    • 7-Oxabicyclo[4.1.0]heptan-2-one,1-methyl-4-(1-methylethenyl)-, (1S,4R,6S)-
    • cis-Carvone oxide
    • (1S,3R,6S)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-5-one
    • Carvone oxide
    • CARVONE-5,6-OXIDE
    • (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
    • trans-Carvone oxide
    • 1,6-Epoxy-p-menth-8-en-2-one
    • インチ: InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1
    • InChIKey: YGMNGQDLUQECTO-UJNFCWOMSA-N
    • ほほえんだ: CC([C@H]1CC(=O)[C@]2(O[C@H]2C1)C)=C

計算された属性

  • せいみつぶんしりょう: 166.09942
  • どういたいしつりょう: 166.09938
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.812
  • トポロジー分子極性表面積: 29.6

じっけんとくせい

  • 密度みつど: 1.086
  • ふってん: 255.6°Cat760mmHg
  • フラッシュポイント: 107.6°C
  • 屈折率: 1.487
  • PSA: 29.6
  • FEMA: 4084 | CARVONE-5,6-OXIDE

(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1608166-0.1g
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
18383-49-8 95%
0.1g
$113.0 2023-07-10
Enamine
EN300-1608166-2.5g
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
18383-49-8 95%
2.5g
$810.0 2023-07-10
Enamine
EN300-1608166-50mg
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
18383-49-8 95.0%
50mg
$76.0 2023-09-23
Enamine
EN300-1608166-1000mg
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
18383-49-8 95.0%
1000mg
$414.0 2023-09-23
Enamine
EN300-1608166-10000mg
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
18383-49-8 95.0%
10000mg
$1778.0 2023-09-23
Aaron
AR00AXE9-500mg
Carvone oxide
18383-49-8 95%
500mg
$452.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5958-100mg
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
18383-49-8 95%
100mg
¥594.0 2024-04-23
A2B Chem LLC
AF08741-250mg
Carvone oxide
18383-49-8 95%
250mg
$206.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU5958-500mg
(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
18383-49-8 95%
500mg
¥1320.0 2024-04-23
A2B Chem LLC
AF08741-2.5g
Carvone oxide
18383-49-8 95%
2.5g
$888.00 2024-04-20

(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one 関連文献

(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-oneに関する追加情報

Compound CAS No. 18383-49-8: (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one

The compound with CAS No. 18383-49-8, commonly referred to as (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and natural product synthesis. This compound belongs to the class of bicyclic ketones and has garnered attention due to its unique structural features and potential bioactivity.

Recent studies have highlighted the importance of this compound in the development of novel drug candidates. Researchers have focused on its stereochemistry, particularly the (1S,4R,6S) configuration, which plays a crucial role in determining its pharmacological properties. The presence of an isopropenyl group at position 4 and a methyl group at position 1 contributes to its stereochemical diversity, making it a valuable substrate for further modifications in drug design.

The bicyclo[4.1.0]heptane framework is a distinctive feature of this compound, providing it with exceptional rigidity and stability. This structural motif is often associated with natural products and has been implicated in various biological activities, including antimicrobial and anticancer properties. Recent advancements in synthetic methodologies have enabled chemists to efficiently construct this complex framework, paving the way for large-scale production and further exploration of its therapeutic potential.

In terms of synthesis, this compound has been successfully synthesized through a variety of approaches, including ring-closing metathesis and enolate-based cyclizations. These methods have not only improved the yield but also enhanced the control over stereochemistry, which is critical for maintaining its bioactivity. The use of catalytic asymmetric induction techniques has further expanded the scope of its applications in asymmetric synthesis.

The compound's ability to form stable complexes with various biomolecules has made it an attractive candidate for studying molecular interactions. For instance, its interaction with enzymes involved in lipid metabolism has been extensively studied, revealing potential applications in treating metabolic disorders such as obesity and diabetes.

Moreover, recent computational studies have provided insights into the molecular dynamics of this compound, shedding light on its conformational flexibility and binding affinity to target proteins. These findings have been instrumental in guiding medicinal chemists toward optimizing its pharmacokinetic properties for clinical use.

In conclusion, (1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure, coupled with cutting-edge research findings, positions it as a promising lead compound for developing innovative therapeutic agents.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:18383-49-8)(1S,4R,6S)-4-isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
A1074237
清らかである:99%/99%
はかる:1g/5g
価格 ($):424.0/822.0